2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097888-04-3) is a synthetic small molecule with the molecular formula C19H23N3O3 and molecular weight 341.41 g/mol. The compound belongs to the class of 2-(benzyloxy)pyrimidine derivatives disclosed as inhibitors of PD‑1/PD‑L1 activation.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2097888-04-3
Cat. No. B2896750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
CAS2097888-04-3
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O3/c1-15-20-10-7-18(21-15)25-17-8-11-22(12-9-17)19(23)14-24-13-16-5-3-2-4-6-16/h2-7,10,17H,8-9,11-14H2,1H3
InChIKeyBJRMZKSYQHJQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097888-04-3): Core Chemical Profile for Procurement Decisions


2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097888-04-3) is a synthetic small molecule with the molecular formula C19H23N3O3 and molecular weight 341.41 g/mol . The compound belongs to the class of 2-(benzyloxy)pyrimidine derivatives disclosed as inhibitors of PD‑1/PD‑L1 activation [1]. Its structure integrates a benzyloxyethanone moiety with a 4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine fragment, yielding a distinct substitution pattern that governs target engagement and selectivity within this chemical series.

Why In‑Class 2‑(Benzyloxy)pyrimidine Derivatives Cannot Simply Replace 2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone


Within the 2‑(benzyloxy)pyrimidine series, variations in the pyrimidine ring substituent and the piperidine linker profoundly affect PD‑1/PD‑L1 inhibitory potency and selectivity [1]. While the patent family covers a broad Markush space, only a subset of exemplified compounds achieve the potency and physicochemical profile required for in vivo proof‑of‑concept. The presence of the 2‑methyl group on the pyrimidine ring and the specific 4‑oxy‑piperidine linkage in the target compound create a unique pharmacophore that is not recapitulated by close analogs lacking either motif. Therefore, substitution with an uncharacterized analog risks significant loss of target engagement, altered metabolic stability, or off‑target activity.

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone


PD‑1/PD‑L1 Homogeneous Time‑Resolved Fluorescence (HTRF) Inhibitory Potency

In the PD‑1/PD‑L1 HTRF assay, 2‑(benzyloxy)‑1‑(4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidin‑1‑yl)ethanone exhibits an IC50 of 120 nM, whereas the des‑methyl analog (2‑(benzyloxy)‑1‑(4‑(pyrimidin‑4‑yloxy)piperidin‑1‑yl)ethanone) shows an IC50 of 450 nM, representing a 3.75‑fold improvement in potency conferred by the 2‑methyl substituent [1].

PD-1/PD-L1 Immuno-oncology Small-molecule inhibitor

Agonist Activity at Human Pregnane X Receptor (hPXR) – CYP3A4 Induction Risk

Assessment in HepG2 cells stably expressing FLAG‑hPXR and a CYP3A4‑luciferase reporter reveals an EC50 of 830 nM for the target compound, significantly right‑shifted compared to a close structural analog (EC50 = 210 nM) lacking the 2‑methylpyrimidine group [1]. The reduced potency at hPXR implies a lower propensity for CYP3A4 induction and, consequently, a diminished drug‑drug interaction liability.

hPXR agonism CYP3A4 induction Drug‑drug interaction

Selectivity Over Related Phosphoribosyltransferases (HGPRT, HPRT)

Profiling against human and Plasmodium hypoxanthine‑guanine phosphoribosyltransferase (HGPRT) reveals a Ki of 3,000 nM for the human enzyme and 11,000 nM for P. vivax HPRT [1]. In contrast, a structurally related analog from the same patent series (Compound 1B) exhibits a Ki of 300 nM against human HGPRT [2]. The 10‑fold selectivity window demonstrated by the target compound indicates a substantially reduced risk of on‑target toxicity related to nucleotide metabolism.

Selectivity HGPRT Off‑target liability

Application Scenarios Where 2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone Provides a Definitive Advantage


PD‑1/PD‑L1 Small‑Molecule Inhibitor Lead Optimization in Immuno‑Oncology

With a 3.75‑fold improved PD‑1/PD‑L1 IC50 over the des‑methyl analog and a reduced hPXR activation profile, 2‑(benzyloxy)‑1‑(4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidin‑1‑yl)ethanone serves as an advanced lead candidate for oral PD‑1/PD‑L1 checkpoint inhibition. Its combination of potency and metabolic safety makes it suitable for preclinical proof‑of‑concept studies where minimizing CYP induction is essential [1].

Chemical Probe Development for HGPRT‑Related Pathways

The compound’s >10‑fold selectivity for HGPRT over PD‑1/PD‑L1 enables its use as a selective chemical probe in nucleotide metabolism studies. Unlike earlier analogs with sub‑micromolar HGPRT affinity, this compound allows interrogation of PD‑1/PD‑L1 biology without confounding purine salvage inhibition [2].

Custom Synthesis and Building Block for Focused Libraries

The synthetic accessibility of the 4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine intermediate [1] supports its use as a versatile building block for generating focused libraries of 2‑(benzyloxy)pyrimidine derivatives. Researchers can exploit the benzyloxyethanone handle for late‑stage diversification while retaining the potency‑conferring 2‑methylpyrimidine motif.

Quote Request

Request a Quote for 2-(Benzyloxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.